molecular formula C19H29N3O7S B3968827 1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-methylpiperazine oxalate

1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-methylpiperazine oxalate

Cat. No. B3968827
M. Wt: 443.5 g/mol
InChI Key: DBUROWZSRZDBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-methylpiperazine oxalate is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as TRO40303, and it belongs to the class of piperazine derivatives.

Mechanism of Action

The exact mechanism of action of 1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-methylpiperazine oxalate is not fully understood. However, it has been reported to inhibit the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death during ischemia-reperfusion injury. By inhibiting the mPTP, this compound can reduce cell death and improve tissue viability.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, it has been reported to reduce infarct size, improve cardiac function, and reduce oxidative stress. Additionally, it has been reported to improve mitochondrial function and reduce apoptosis in heart tissue. Other studies have shown that this compound can improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-methylpiperazine oxalate in lab experiments is its specificity for the mPTP. This compound has been shown to inhibit the mPTP without affecting other mitochondrial functions. Additionally, it has been reported to have low toxicity and good bioavailability. However, one of the limitations of using this compound in lab experiments is its cost. The synthesis of this compound is complex and time-consuming, which can make it difficult to obtain large quantities for experiments.

Future Directions

1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-methylpiperazine oxalate has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for research include studying the compound's effects on other mitochondrial functions, exploring its potential for the treatment of neurodegenerative diseases and cancer, and investigating its potential for the prevention of reperfusion injury in other organs. Additionally, further studies are needed to optimize the synthesis method and improve the bioavailability of the compound.

Scientific Research Applications

1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-methylpiperazine oxalate has been studied extensively for its potential therapeutic applications. It has been reported to have cardioprotective properties and has been shown to reduce the size of myocardial infarction in animal models. Additionally, it has been studied for its potential to prevent reperfusion injury in heart tissue. Other potential therapeutic applications include the treatment of neurodegenerative diseases and cancer.

properties

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S.C2H2O4/c1-18-11-13-19(14-12-18)15-7-9-20(10-8-15)24(21,22)17-5-3-16(23-2)4-6-17;3-1(4)2(5)6/h3-6,15H,7-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUROWZSRZDBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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